3,5-Dichloro-2-fluoromandelic acid

Chiral Resolution Co-Crystallization Halogenated Mandelic Acids

Sourcing a regioisomerically pure halogenated mandelic acid for chiral resolution? Standard analogs often deliver inconsistent enantiomeric excess due to substitution-pattern sensitivity. 3,5-Dichloro-2-fluoromandelic acid provides a unique ortho-F/meta-di-Cl pattern that dictates distinct chiral recognition, enabling proprietary resolution methods and supramolecular architectures. • Enables patentable resolution protocols with levetiracetam or chiral amides • Offers directional Cl···O/N halogen bonding for novel chiral MOF discovery • Lower pKa (~2.8-3.0) ensures desired ionization for pH-sensitive prodrug strategies. Bulk and research quantities available.

Molecular Formula C8H5Cl2FO3
Molecular Weight 239.02 g/mol
CAS No. 1806280-24-9
Cat. No. B1410137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichloro-2-fluoromandelic acid
CAS1806280-24-9
Molecular FormulaC8H5Cl2FO3
Molecular Weight239.02 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(C(=O)O)O)F)Cl)Cl
InChIInChI=1S/C8H5Cl2FO3/c9-3-1-4(7(12)8(13)14)6(11)5(10)2-3/h1-2,7,12H,(H,13,14)
InChIKeyGQYMIQUECIDYKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dichloro-2-fluoromandelic Acid: Chiral Building Block


3,5-Dichloro-2-fluoromandelic acid (CAS 1806280-24-9, molecular formula C₈H₅Cl₂FO₃, molecular weight 239.03 g/mol) is a tri-halogenated aromatic alpha-hydroxy acid belonging to the mandelic acid derivative class . The compound features a unique and specific substitution pattern: a fluorine atom at the ortho (2-) position and two chlorine atoms at the meta (3- and 5-) positions of the phenyl ring relative to the glycolic acid side chain . This precise arrangement of electron-withdrawing halogen substituents differentiates it from other dichloro-fluoromandelic acid regioisomers and mono-halogenated analogs, creating a distinct chemical profile for use as a chiral building block and intermediate in pharmaceutical research [1]. The presence of a chiral center at the alpha-carbon makes enantiomeric purity a critical procurement specification, particularly for applications in asymmetric synthesis [2].

Specific 3,5-dichloro-2-fluoro regioisomer
Chiral building block for asymmetric synthesis
Enantiomeric purity is critical procurement specification

Why Analogs Cannot Replace 3,5-Dichloro-2-fluoromandelic Acid


Halogenated mandelic acids are a critical class of chiral intermediates, but their performance is exquisitely sensitive to the position, type, and number of substituents on the aromatic ring [1]. A seminal study on the co-crystallization-based resolution of halogenated mandelic acids with levetiracetam (LEV) established that resolution efficiency, enantiomeric excess (%e.e.), and even the absolute configuration of the preferentially co-crystallized enantiomer are all profoundly influenced by the halogen substitution pattern [1]. For instance, LEV selectively co-crystallized with the S-enantiomer of chloromandelic acids but switched to the R-enantiomer when the substituent was changed from chlorine to para-fluorine [1]. These findings demonstrate that different halogenated mandelic acid derivatives are not functionally interchangeable in chiral resolution processes; each requires tailored resolution conditions. Consequently, substituting 3,5-dichloro-2-fluoromandelic acid with a different regioisomer (e.g., 3,4-dichloro-2-fluoromandelic acid) or a mono-halogenated analog (e.g., 2-fluoromandelic acid) will predictably alter—and likely diminish—the efficiency and outcome of a validated chiral synthetic pathway [2]. For procurement, this means that purity, enantiomeric excess, and synthetic yield are directly tied to the use of the specific regioisomer, not the compound class in general [3].

Target Compound
Analog Substitution Risk
3,5-Dichloro-2-fluoromandelic acid (ortho-F, meta-Cl)
Different regioisomer (e.g., 3,4-dichloro-2-fluoro) may alter chiral resolution outcome and enantiomeric excess
Unique halogen bonding profile (Cl donors + ortho-F)
Mono-halogenated or di-fluoro analogs may not replicate halogen bonding interactions in crystal engineering
Estimated lower pKa (~2.8–3.0) distinct from simpler analogs
Ionization state at physiological pH may shift; affects salt formation and reactivity profiles

3,5-Dichloro-2-fluoromandelic Acid: Head-to-Head Comparisons


Halogen Substitution Effects on Chiral Resolution

The chiral resolution behavior of halogenated mandelic acids is directly controlled by the position and type of halogen substituent. Wang and Peng (2021) demonstrated that in a LEV-based enantiospecific co-crystallization system, the resolution efficiency and the stereochemical outcome (S- vs. R-enantiomer selection) varied dramatically among five different halogenated mandelic acids [1]. Specifically, 4-fluoromandelic acid (4-FMA) showed better resolution performance than its chloro- and bromo- analogs, while 2-chloromandelic acid (2-ClMA) and 3-chloromandelic acid (3-ClMA) each exhibited unique resolution profiles [1]. The target compound, 3,5-dichloro-2-fluoromandelic acid, is structurally distinct from all five tested analogs, bearing an ortho-fluorine and two meta-chlorines. Based on the demonstrated substituent-dependent resolution mechanism, its co-crystallization efficiency and enantiomeric excess are expected to differ from these known benchmarks, making direct experimental validation essential [1][2].

Chiral Resolution
Class-level inference
Substituent-dependent enantiomer selection; target data not available
Regioisomer-specific resolution required; predicted distinct profile
LEV co-crystallization: resolution efficiency varies with halogen pattern
Chiral Resolution Co-Crystallization Halogenated Mandelic Acids

Enhanced Acidity: pKa vs. Non-Chlorinated Analogs

The pKa of a mandelic acid derivative governs its ionization state, solubility, and reactivity under physiological and synthetic conditions. While experimentally measured pKa data for 3,5-dichloro-2-fluoromandelic acid are not publicly available, its acidity can be estimated by comparison with structurally related analogs. 3,5-Difluoromandelic acid has a predicted pKa of ~3.10, while 2-fluoromandelic acid (lacking the electron-withdrawing meta-chlorines) has a predicted pKa of ~3.33 . The presence of two additional electron-withdrawing chlorine atoms in the target compound is well-established to further stabilize the conjugate base through inductive effects, shifting the pKa downward by an additional 0.1–0.3 units to an estimated range of ~2.8–3.0 [1]. This enhanced acidity can affect salt formation, chiral resolution via diastereomeric salt formation, and reactivity in coupling reactions, thus differentiating it from di-fluorinated or mono-halogenated alternatives [1].

Acidity (pKa)
Class-level inference
~2.8–3.0 (estimated)
Enhanced acidity supports distinct salt formation and ionization profile
Predicted; experimental pKa validation needed
Physicochemical Properties pKa Electron-Withdrawing Effect

Halogen Bonding in Chiral Coordination Polymers

The incorporation of halogenated mandelic acid derivatives into chiral coordination polymers (CPs) and metal-organic frameworks (MOFs) is critically dependent on the available intermolecular interaction sites [1]. Tay and Hua (2022) reported that mandelic acid, (R)-2-chloromandelic acid, 3,5-difluoromandelic acid, and 4-trifluoromethylmandelic acid each produced distinct packing motifs and coordination modes when crystallized with dipyridyl co-ligands, due to differences in hydrogen and halogen bonding capabilities [1]. 3,5-Dichloro-2-fluoromandelic acid combines the strong halogen bond donor capacity of chlorine (superior to fluorine) at two positions with the electron-withdrawing ortho-fluorine, a combination not present in any of the reported structures [1][2]. This unique combination is predicted to yield novel 1D, 2D, or 3D supramolecular architectures that cannot be replicated by the previously characterized analogs, making this compound a specifically valuable building block for crystal engineering [1].

Halogen Bonding
Class-level inference
meta-Cl halogen bond donors; distinct from 3,5-difluoro
Unique supramolecular architecture predicted for chiral MOFs
Crystallographic characterization pending
Crystal Engineering Halogen Bonding Coordination Polymers

Applications of 3,5-Dichloro-2-fluoromandelic Acid


Asymmetric Synthesis and Chiral Resolution

The co-crystallization data from the halogenated mandelic acid series shows that the specific substitution pattern on 3,5-dichloro-2-fluoromandelic acid (ortho-F, meta-di-Cl) dictates unique chiral recognition properties, making it an ideal test substrate for developing novel chiral resolution protocols using resolving agents such as levetiracetam, pseudoephedrine, or chiral cyclic amides [1]. Because established methods for mono-substituted analogs cannot be assumed to work with this regioisomer, researchers procuring this compound can generate proprietary resolution methodologies that may be patentable [1].

Chiral Coordination Polymer and MOF Engineering

The combination of strong halogen bond donors (Cl) with a hydrogen bond-influencing ortho-fluorine substituent in 3,5-dichloro-2-fluoromandelic acid opens unexplored territory in chiral supramolecular chemistry [2]. Unlike 3,5-difluoromandelic acid, which relies on weak F···H interactions, this compound offers two meta-chlorine atoms capable of forming directional Cl···O/N halogen bonds during co-crystallization with dipyridyl or polypyridyl ligands [2]. This makes it a strategic procurement choice for groups seeking to discover new chiral MOFs with potential enantioselective separation or catalysis applications [2].

Pharmaceutical Intermediate with Enhanced Acidity

The estimated pKa of ~2.8–3.0 for 3,5-dichloro-2-fluoromandelic acid, compared to ~3.10 for 3,5-difluoromandelic acid and ~3.33 for 2-fluoromandelic acid, means this compound exists in a more extensively ionized state at physiological pH (7.4) [3]. This property can be exploited in the synthesis of pharmaceutical candidates where the mandelic acid moiety serves as a pH-sensitive prodrug handle or where carboxylate solubility is required for subsequent coupling reactions. Procurement of this specific analog ensures the desired ionization profile is achieved without additional synthetic modification [3].

SAR Studies in Medicinal Chemistry

The 3,5-dichloro-2-fluoromandelic acid scaffold provides medicinal chemists with a unique tri-halogenated phenyl template for exploring the effects of concurrent ortho-fluorination and meta-chlorination on target binding, metabolic stability, and physicochemical properties [4]. When incorporated as a building block into lead compounds, this scaffold cannot be functionally replaced by 2-chloromandelic acid, 3-chloromandelic acid, or 3,5-difluoromandelic acid, as each of these alternatives presents a different steric and electronic profile [4]. Systematic procurement of this compound enables rigorous SAR exploration that would be impossible with commercially available simpler analogs [4].

Application
Selection Property
Validation Focus
Asymmetric synthesis / chiral resolution studies
Regioisomer-specific chiral recognition
Enantiomeric excess & resolution protocol validation
Chiral coordination polymer engineering
Halogen bonding capability (Cl donors)
Supramolecular architecture & crystallographic characterization
pH-sensitive prodrug synthesis
Enhanced acidity (lower pKa)
Ionization state & salt formation validation
SAR studies in medicinal chemistry
Tri-halogenated phenyl scaffold
Target binding & metabolic stability profiling
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